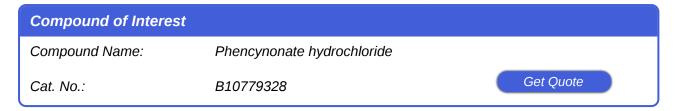


Phencynonate Hydrochloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical properties, and analytical methodologies for **Phencynonate hydrochloride**. The information is intended to support research and development activities in the fields of medicinal chemistry and pharmacology.

Introduction

Phencynonate hydrochloride is a centrally-acting anticholinergic agent that has been investigated for its therapeutic potential in managing motion sickness and other neurological conditions.[1] Its mechanism of action involves the antagonism of muscarinic acetylcholine receptors (mAChRs), thereby modulating cholinergic neurotransmission.[2][3] This document details the synthetic pathways to obtain **Phencynonate hydrochloride** and summarizes its key chemical and pharmacological characteristics.

Synthesis of Phencynonate Hydrochloride

The synthesis of **Phencynonate hydrochloride** is achieved through the transesterification of methyl α -phenyl- α -cyclopentyl- α -hydroxy acetate with N-methyl-3-azabicyclo[3.3.1]nonan-9 α -ol.[1] The overall synthesis can be broken down into the preparation of the two key precursors followed by their condensation and subsequent salt formation.



Synthesis of Precursors

2.1.1. Preparation of N-methyl-3-azabicyclo[3.3.1]nonan-9α-ol

The bicyclic alcohol precursor, N-methyl-3-azabicyclo[3.3.1]nonan-9 α -ol, can be synthesized from N-methyl-3-azabicyclo[3.3.1]nonan-9-one. The ketone is reduced to the corresponding alcohol, yielding the desired α -configuration of the hydroxyl group.

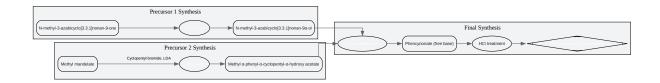
2.1.2. Preparation of methyl α -phenyl- α -cyclopentyl- α -hydroxy acetate

This precursor is synthesized starting from methyl mandelate. The process involves the alkylation of the α -carbon with cyclopentyl bromide in the presence of a strong base like lithium diisopropylamide (LDA).

Final Synthesis Step: Transesterification

The final step involves the transesterification of methyl α -phenyl- α -cyclopentyl- α -hydroxy acetate with N-methyl-3-azabicyclo[3.3.1]nonan-9 α -ol in the presence of a suitable catalyst. The resulting free base, Phencynonate, is then treated with hydrochloric acid to yield **Phencynonate hydrochloride**.

Experimental Workflow for the Synthesis of Phencynonate Hydrochloride



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Caption: Synthetic workflow for **Phencynonate hydrochloride**.



Chemical and Physical Properties

A summary of the known chemical and physical properties of **Phencynonate hydrochloride** is provided in the table below. Specific experimental values for melting point, solubility, and pKa are not readily available in the public domain.

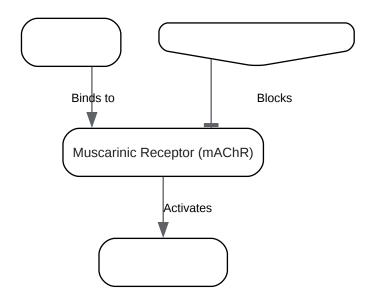
| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C22H32CINO3 | [4] |
| Molecular Weight | 393.9 g/mol | [4] |
| IUPAC Name | (3-methyl-3- azabicyclo[3.3.1]nonan-9-yl) 2- cyclopentyl-2-hydroxy-2- phenylacetate;hydrochloride | [4] |
| CAS Number | 172451-71-7 | [4] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| рКа | Not available | - |

Pharmacological Properties

Phencynonate hydrochloride acts as a competitive antagonist at muscarinic acetylcholine receptors.[3] This antagonism blocks the effects of acetylcholine, a key neurotransmitter in the central and peripheral nervous systems. The R-(-)-enantiomer of Phencynonate has been shown to have a higher affinity for central muscarinic receptors compared to the racemate and the S-(+)-enantiomer.[3]

Signaling Pathway of Phencynonate Hydrochloride





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